Acide 2-(3-aminopyrrolidin-1-yl)pyrimidine-5-carboxylique

Vue d'ensemble

Description

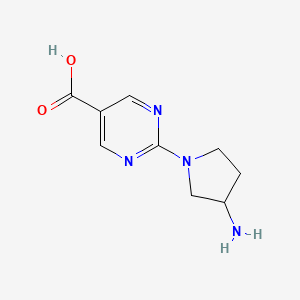

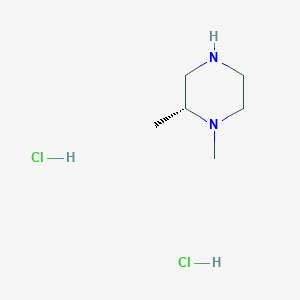

“2-(3-Aminopyrrolidin-1-yl)pyrimidine-5-carboxylic acid” is a compound that contains both pyrrolidine and pyrimidine moieties. Pyrrolidine is a five-membered nitrogen heterocycle , and pyrimidines are aromatic heterocyclic compounds that contain two nitrogen atoms at positions 1 and 3 of the six-membered ring .

Molecular Structure Analysis

The molecular structure of “2-(3-Aminopyrrolidin-1-yl)pyrimidine-5-carboxylic acid” is characterized by a pyrrolidine ring and a pyrimidine ring. The pyrrolidine ring contributes to the stereochemistry of the molecule and allows efficient exploration of the pharmacophore space due to sp3-hybridization . The pyrimidine ring, on the other hand, is an aromatic heterocycle with two nitrogen atoms at positions 1 and 3 .Applications De Recherche Scientifique

Activités anti-inflammatoires

Les pyrimidines, y compris l'« acide 2-(3-aminopyrrolidin-1-yl)pyrimidine-5-carboxylique », sont connues pour présenter une variété d'effets pharmacologiques, notamment des activités anti-inflammatoires . Elles inhibent l'expression et les activités de certains médiateurs inflammatoires essentiels tels que la prostaglandine E2, la synthase d'oxyde nitrique inductible, le facteur de nécrose tumorale α, le facteur nucléaire κB, les leucotriènes et certaines interleukines .

Effets antioxydants

En plus de leurs propriétés anti-inflammatoires, les pyrimidines présentent également des effets antioxydants . Elles peuvent neutraliser les radicaux libres nocifs dans le corps, empêchant ainsi le stress oxydatif et les maladies associées.

Propriétés antibactériennes

Les pyrimidines ont été trouvées pour posséder des propriétés antibactériennes . Elles peuvent inhiber la croissance de diverses souches bactériennes, ce qui en fait des candidates potentielles pour le développement de nouveaux médicaments antibactériens.

Applications antivirales

Les pyrimidines présentent également des activités antivirales . Elles peuvent interférer avec le cycle de vie des virus, inhibant ainsi la réplication virale.

Applications antifongiques

Les propriétés antifongiques des pyrimidines les rendent utiles dans le traitement de diverses infections fongiques .

Propriétés antituberculeuses

Les pyrimidines ont montré un potentiel dans le traitement de la tuberculose . Elles peuvent inhiber la croissance de Mycobacterium tuberculosis, la bactérie responsable de la tuberculose.

Synthèse de nouveaux composés

“L'this compound” peut servir de précurseur dans la synthèse de nouveaux composés . Ces nouveaux composés peuvent être étudiés plus avant pour diverses activités biologiques.

Découverte de médicaments

Le cycle pyrrolidine dans l'« this compound » en fait un échafaudage polyvalent pour la découverte de nouveaux composés biologiquement actifs . Les différents stéréoisomères et l'orientation spatiale des substituants peuvent conduire à un profil biologique différent des candidats médicaments, en raison du mode de liaison différent aux protéines énantiosélectives .

Orientations Futures

The future directions for research on “2-(3-Aminopyrrolidin-1-yl)pyrimidine-5-carboxylic acid” could include exploring its synthesis, studying its chemical reactions, investigating its mechanism of action, and assessing its physical and chemical properties. Additionally, its safety and hazards should be evaluated. The development of new pyrimidines as anti-inflammatory agents is also suggested .

Analyse Biochimique

Biochemical Properties

2-(3-Aminopyrrolidin-1-yl)pyrimidine-5-carboxylic acid plays a significant role in various biochemical reactions. It interacts with several enzymes and proteins, influencing their activity and function. For instance, it has been observed to interact with certain kinases, which are enzymes that catalyze the transfer of phosphate groups. These interactions can modulate the activity of the kinases, thereby affecting downstream signaling pathways. Additionally, 2-(3-Aminopyrrolidin-1-yl)pyrimidine-5-carboxylic acid can bind to specific receptors on cell surfaces, influencing cellular responses to external stimuli .

Cellular Effects

The effects of 2-(3-Aminopyrrolidin-1-yl)pyrimidine-5-carboxylic acid on various cell types and cellular processes are profound. It has been shown to influence cell signaling pathways, gene expression, and cellular metabolism. For example, in certain cancer cell lines, this compound can inhibit cell proliferation by modulating the expression of genes involved in cell cycle regulation. Furthermore, it can affect cellular metabolism by altering the activity of metabolic enzymes, leading to changes in the levels of key metabolites .

Molecular Mechanism

At the molecular level, 2-(3-Aminopyrrolidin-1-yl)pyrimidine-5-carboxylic acid exerts its effects through several mechanisms. It can bind to specific biomolecules, such as enzymes and receptors, altering their conformation and activity. This binding can result in enzyme inhibition or activation, depending on the nature of the interaction. Additionally, the compound can influence gene expression by interacting with transcription factors or other regulatory proteins, leading to changes in the transcriptional activity of target genes .

Temporal Effects in Laboratory Settings

The effects of 2-(3-Aminopyrrolidin-1-yl)pyrimidine-5-carboxylic acid can change over time in laboratory settings. Studies have shown that the compound is relatively stable under standard laboratory conditions, but it can degrade over extended periods or under specific environmental conditions. Long-term exposure to the compound can lead to sustained changes in cellular function, such as altered gene expression profiles and metabolic shifts .

Dosage Effects in Animal Models

In animal models, the effects of 2-(3-Aminopyrrolidin-1-yl)pyrimidine-5-carboxylic acid vary with dosage. At low doses, the compound may exhibit therapeutic effects, such as anti-inflammatory or anticancer activity. At higher doses, it can induce toxic or adverse effects, including hepatotoxicity and nephrotoxicity. These threshold effects highlight the importance of careful dosage optimization in preclinical studies .

Metabolic Pathways

2-(3-Aminopyrrolidin-1-yl)pyrimidine-5-carboxylic acid is involved in several metabolic pathways. It can be metabolized by liver enzymes, leading to the formation of various metabolites. These metabolic transformations can influence the compound’s bioavailability and activity. Additionally, the compound can affect metabolic flux by modulating the activity of key enzymes in metabolic pathways, leading to changes in the levels of specific metabolites .

Transport and Distribution

The transport and distribution of 2-(3-Aminopyrrolidin-1-yl)pyrimidine-5-carboxylic acid within cells and tissues are mediated by specific transporters and binding proteins. These interactions can influence the compound’s localization and accumulation in different cellular compartments. For instance, the compound may be actively transported into cells by membrane transporters, leading to its accumulation in the cytoplasm or other organelles .

Subcellular Localization

The subcellular localization of 2-(3-Aminopyrrolidin-1-yl)pyrimidine-5-carboxylic acid can affect its activity and function. The compound may be directed to specific cellular compartments, such as the nucleus or mitochondria, by targeting signals or post-translational modifications. This localization can influence the compound’s interactions with biomolecules and its overall biochemical effects .

Propriétés

IUPAC Name |

2-(3-aminopyrrolidin-1-yl)pyrimidine-5-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H12N4O2/c10-7-1-2-13(5-7)9-11-3-6(4-12-9)8(14)15/h3-4,7H,1-2,5,10H2,(H,14,15) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OTPBNKRJTQOSIM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CC1N)C2=NC=C(C=N2)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H12N4O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

208.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![Ethyl 3,6-dichloro-8-(trifluoromethyl)imidazo[1,2-A]pyridine-2-carboxylate](/img/structure/B1469346.png)

![N-{[4-(2-tert-Butylphenyl)piperazin-1-yl]carbonyl}-beta-alanine](/img/structure/B1469348.png)

![5-bromo-1-[(2,5-difluorophenyl)acetyl]-2,3-dihydro-1H-indole](/img/structure/B1469349.png)

![8-Bromo-6-(4-trifluoromethyl-phenyl)-imidazo[1,2-a]pyridine](/img/structure/B1469353.png)

![2-Phenylpyrazolo[1,5-a]pyrimidin-6-amine](/img/structure/B1469354.png)

![N-[2-(aminomethyl)-4-fluorophenyl]methanesulfonamide hydrochloride](/img/structure/B1469361.png)

![Methyl[2-(3-nitrophenyl)ethyl]amine hydrochloride](/img/structure/B1469367.png)

![1-[5-Chloro-2-(ethylsulfonyl)phenyl]methanamine hydrochloride](/img/structure/B1469369.png)